3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Overview
Description
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a compound belonging to the class of triazolopyrazines.
Mechanism of Action
Target of Action
It is suggested that this compound is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug. Sitagliptin is known to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism .
Mode of Action
Given its role as a sitagliptin intermediate, it can be inferred that it may interact with the dpp-4 enzyme, leading to improved blood glucose levels .
Biochemical Pathways
As a sitagliptin intermediate, it is likely involved in the regulation of the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Result of Action
As a sitagliptin intermediate, it may contribute to the inhibition of dpp-4, leading to increased insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
Biochemical Analysis
Biochemical Properties
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, this compound can enhance insulin secretion by increasing the levels of incretin hormones . Additionally, it has been observed to affect gene expression related to glucose metabolism and insulin signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion and improved glucose control. Additionally, this compound may influence other molecular targets involved in glucose metabolism and insulin signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can maintain its biochemical activity for several months when stored properly. Degradation products may form over time, potentially affecting its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits dipeptidyl peptidase-4 (DPP-4) activity, leading to improved glucose control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) . The inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose control. Additionally, this compound may affect other metabolic pathways related to lipid metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other molecular targets . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as 2-chloropyrazine and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Efficient Use of Reagents: Using readily available and cost-effective starting materials.
Optimized Reaction Conditions: Ensuring high yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.
Purification: Employing techniques like crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives with various functional groups.
Scientific Research Applications
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
Chemical Stability: The difluoromethyl group provides enhanced chemical stability compared to other substituents.
Biological Activity: The compound exhibits unique biological activities, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDODCKENBEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-63-6 | |
Record name | 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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